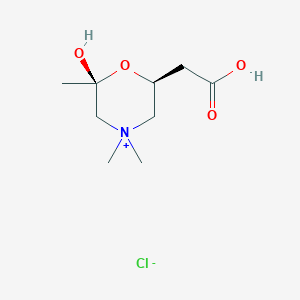

(S)-1-(3-nitrophenyl)ethanol

概要

説明

Synthesis Analysis

The synthesis of derivatives similar to “(S)-1-(3-nitrophenyl)ethanol” involves several methods, including the resolution of 1-(2-nitrophenyl)ethanol by fractional crystallization and kinetic resolution procedures, confirmed by X-ray crystallography (Corrie et al., 1992). Another approach is the iron-catalyzed transfer hydrogenation between alcohols and nitrophenylpyrroles for the synthesis of pyrroloquinoxalines, showcasing the versatility of methods to obtain nitrophenyl ethanol derivatives (Chun et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds closely related to “this compound” has been elucidated through techniques like X-ray diffraction, revealing complex interactions such as hydrogen bonding, which plays a crucial role in their crystalline structure (Kochetov & Kuz’mina, 2007). These structures often form infinite chains in the crystal due to these interactions.

Chemical Reactions and Properties

Chemical reactions involving “this compound” derivatives include photochemical mechanisms leading to products like nitroso hydrates through dual proton transfer processes. These reactions are influenced by various factors, including solvent type and the presence of specific substituents on the nitrophenyl ring (Gáplovský et al., 2005).

Physical Properties Analysis

The physical properties of “this compound” and its analogs are determined by their molecular structure, which affects their solubility, melting points, and other physical characteristics. The crystal structure analysis provides insights into these properties, highlighting the importance of molecular interactions in determining physical behaviors.

Chemical Properties Analysis

The chemical properties of “this compound” derivatives are significantly influenced by the nitro group and its position on the phenyl ring. These compounds exhibit behaviors such as solvatochromism, and their reactions with various reagents can lead to diverse products, indicating a broad spectrum of chemical reactivity and applications (Nandi et al., 2012).

科学的研究の応用

Study of Stereochemistry in ATP : The synthesis and absolute stereochemistry of a compound related to (S)-1-(3-nitrophenyl)ethanol, specifically (S)-1-(2-nitrophenyl)ethanol, have been used to study the stereochemistry of adenosine triphosphate (ATP) (Corrie et al., 1992).

Reactions with Secondary Alicyclic Amines : Research shows that the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines in aqueous ethanol follow a stepwise mechanism through a zwitterionic tetrahedral intermediate (Castro et al., 2003).

Pyridinolysis Mechanism : The pyridinolysis of S-4-nitrophenyl 4-substituted thiobenzoates, which occurs in aqueous ethanol, involves the formation of a zwitterionic tetrahedral intermediate (Castro et al., 2004).

Conversion to Esters : The ortho-isomer of 1-(2-nitrophenyl)ethanol can be converted to 1-(2-nitrophenyl)ethyl esters of monomethyl phosphate and ATP's β-phosphate (Corrie, 1996).

Enzymatic Hydrolysis and Bioproduction : Optimized enzymatic hydrolysis using Bacillus amyloliquefaciens esterase significantly improves enantioselectivity for bioproduction of related compounds (Liu et al., 2014).

Physical Properties of Neuronal Membranes : Ethanol has a selective fluidizing effect within the transbilayer domains of synaptosomal plasma membrane vesicles, which might explain some of its general anesthetic actions (Bae et al., 2005).

Catalytically Active Complex Formation : Ethanol promotes the binding of HPNPP to Zn2+, leading to a catalytically active complex (Liu et al., 2007).

Formation of Dihydro Derivative and Vinylogue : Ethyl 2-cyano-3-(2-methoxy-5-nitrophenyl)acrylate exposure to triethylamine in hot ethanol results in the formation of the dihydro derivative and vinylogue in high yields (Harisha et al., 2016).

Photochemical Reaction Mechanisms : 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer, yielding 2-nitroso benzaldehyde and 2-nitroso acetophenone with quantum yields of about 60% (Gáplovský et al., 2005).

Ultrasound Effect on Reaction Rate : Ultrasound increases the reaction rate of base-catalyzed hydrolysis of 4-nitrophenyl acetate in aqueous ethanol, related to perturbation of solute-solvent interactions (Salmar et al., 2006).

Formation of Oxazaheterocycles : 2-(4-nitrophenyl)oxirane amino derivatives can form oxazaheterocycles like 1,3-oxazolidin-2-one, 1,3-oxazolidine, and morpholin-2,3-dione (Palchikov, 2015).

特性

IUPAC Name |

(1S)-1-(3-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPQAVXDUWMFCK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

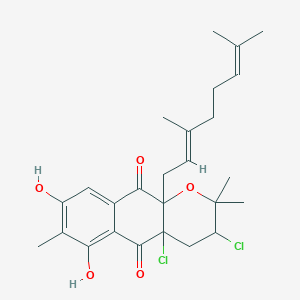

![N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,17S,19S)-4,17-dihydroxy-3,5,7-trimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B12763.png)